molecular formula C51H64N12O12S2 B1675163 Echinomycin CAS No. 1403-88-9

Echinomycin

Katalognummer: B1675163
CAS-Nummer: 1403-88-9
Molekulargewicht: 1101.3 g/mol
InChI-Schlüssel: AUJXLBOHYWTPFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Echinomycin wird durch einen einzigartigen nicht-ribosomalen Peptidsynthetase (NRPS)-Weg biosynthetisiert. Die Biosynthese beginnt mit dem Molekül Chinoxalin-2-Carbonsäure (QC), das von L-Tryptophan abgeleitet ist. Das Adenylierungsdomänen-enthaltendes Enzym Ecm1 aktiviert und überträgt QC auf das Acylcarrierprotein (ACP) der Fettsäurebiosynthese. Das erste Modul, Ecm6, akzeptiert das QC-SFabC als Start-Einheit. Das Peptid wird dann dimerisiert und durch die terminale Thioesterase-Domäne von Emc7 freigesetzt. Dieses zyklisierte Produkt unterliegt weiteren Modifikationen, darunter die Bildung einer Disulfidbindung durch die Oxidoreduktase Ecm17 .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt durch Fermentation von Streptomyces echinatus oder verwandten Bakterienstämmen. Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu maximieren, gefolgt von Extraktion und Reinigung mit chromatographischen Techniken .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Bildung von Disulfidbrücken während seiner Biosynthese.

    Reduktion: Potenzielle Reduktion von Disulfidbrücken unter bestimmten Bedingungen.

    Substitution: Modifikationen des Chinoxalin-Moleküls oder des Peptid-Rückgrats.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Werden bei der Bildung von Disulfidbrücken verwendet.

    Reduktionsmittel: Werden eingesetzt, um Disulfidbrücken zu brechen.

    Lösungsmittel: Organische Lösungsmittel wie Methanol oder Acetonitril werden bei Reinigungsprozessen verwendet.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist die zyklische Depsipeptid-Struktur von this compound, die einen bizyklischen aromatischen Chromophor umfasst, der an einen dimerisierten zyklischen Peptidkern und eine Thioacetalbrücke gebunden ist .

Analyse Chemischer Reaktionen

Types of Reactions

Echinomycin undergoes various chemical reactions, including:

    Oxidation: The formation of disulfide bonds during its biosynthesis.

    Reduction: Potential reduction of disulfide bonds under certain conditions.

    Substitution: Modifications of the quinoxaline moiety or peptide backbone.

Common Reagents and Conditions

    Oxidizing Agents: Used in the formation of disulfide bonds.

    Reducing Agents: Employed to break disulfide bonds.

    Solvents: Organic solvents like methanol or acetonitrile are used in purification processes.

Major Products

The major product of these reactions is the cyclic depsipeptide structure of this compound, which includes a bicyclic aromatic chromophore attached to a dimerized cyclic peptide core and a thioacetal bridge .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

1.1 Mechanism of Action

Echinomycin is primarily recognized for its ability to inhibit the DNA-binding activity of hypoxia-inducible factor-1 (HIF-1), a transcription factor that promotes tumor survival under low oxygen conditions. By blocking HIF-1, this compound can suppress the expression of genes involved in angiogenesis and cancer cell proliferation .

1.2 Efficacy in Hematological Malignancies

Recent studies have shown that this compound effectively targets leukemia-initiating cells while sparing normal hematopoietic stem cells. In a mouse model of relapsed acute myeloid leukemia (AML), low-dose this compound treatment resulted in a significant reduction of leukemic blasts without affecting normal blood cell production . This selective targeting is crucial for developing therapies that minimize side effects.

1.3 Clinical Trials

A Phase II clinical trial evaluated the efficacy of this compound in patients with advanced colorectal cancer. The trial reported a 10% clinical response rate, with some patients experiencing responses lasting up to 12 months. However, the treatment was associated with significant side effects, including anaphylaxis, which necessitated adjustments in administration protocols .

Molecular Biology Applications

2.1 Gene Expression Studies

This compound's role as a HIF-1 inhibitor makes it a valuable tool for studying hypoxia-related gene expression. Research has demonstrated that this compound treatment leads to decreased expression of HIF-1 target genes such as glucose transporter-1 (GLUT1) and B-cell CLL/lymphoma-2 (BCL2) in various leukemia cell lines, indicating its potential as a research reagent for understanding cellular responses to hypoxia .

2.2 Ovarian Function Research

This compound has been studied for its effects on ovarian function, particularly in the context of gonadotropin-induced ovulation. It was found to inhibit endothelin-2 expression and subsequently block ovulation in mammalian models, highlighting its potential use in reproductive health research . This application could lead to insights into fertility treatments and understanding ovulatory mechanisms.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across various studies:

Application AreaKey FindingsReferences
Cancer TreatmentTargets leukemia-initiating cells; reduces leukemic blasts without affecting normal hematopoiesis
Clinical Trials10% response rate in colorectal cancer; significant side effects including anaphylaxis
Molecular BiologyInhibits HIF-1 activity; decreases expression of HIF-1 target genes in leukemia cells
Reproductive HealthBlocks endothelin-2 expression; inhibits gonadotropin-induced ovulation

Vergleich Mit ähnlichen Verbindungen

Echinomycin ist unter den Chinoxalin-Antibiotika einzigartig aufgrund seiner Bis-Interkalationsbindung an die DNA. Zu den ähnlichen Verbindungen gehören:

Die Fähigkeit von this compound, die DNA-Bindungsaktivität von HIF-1 zu hemmen, und seine starken antikanker-Eigenschaften machen es zu einer wertvollen Verbindung für wissenschaftliche Forschungsarbeiten und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Echinomycin, a cyclic peptide antibiotic, has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's mechanisms of action, efficacy in various cancer models, and its antimicrobial properties, supported by recent research findings and case studies.

This compound primarily exerts its effects through the inhibition of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in cancer progression. The compound binds to the HIF-1α subunit, preventing its interaction with hypoxia response elements (HREs) in target genes, thereby inhibiting transcriptional activity under hypoxic conditions .

Dual Effect on HIF-1 Activity

Research indicates that this compound has a dual effect on HIF-1 activity:

  • Under Hypoxic Conditions : this compound inhibits HIF-1 DNA binding and transcriptional activity, which is beneficial in targeting cancer cells that rely on HIF-1 for survival and angiogenesis .
  • Under Normoxic Conditions : Conversely, it can enhance HIF-1 activity by increasing the expression of HIF-1α, leading to the upregulation of target genes involved in cell survival .

This duality presents challenges for its use as a therapeutic agent in cancer treatment, as it may promote tumor growth under certain conditions.

Efficacy in Cancer Models

This compound has shown promising results in various preclinical models of cancer:

Acute Myeloid Leukemia (AML)

A study demonstrated that this compound selectively targets leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without affecting normal hematopoietic stem cells. Mice treated with this compound exhibited significant reductions in AML blasts and improved survival rates compared to control groups . Specifically:

  • 50% of this compound-treated mice had ≤20% AML blasts after treatment.
  • Long-term survival was observed in 40% of treated mice over 250 days .

Triple-Negative Breast Cancer (TNBC)

In another study, a liposomal formulation of this compound was developed to enhance its delivery and reduce toxicity. This formulation effectively inhibited primary tumor growth and eliminated metastases in TNBC models. The liposomal this compound demonstrated superior inhibition of HIF-1α transcriptional activity compared to previous formulations . Key findings include:

  • Enhanced targeting of metastasized cancer cells.
  • Improved therapeutic index due to reduced systemic toxicity.

Antimicrobial Activity

This compound also exhibits potent antimicrobial properties against drug-resistant bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism involves binding to double-stranded DNA, disrupting bacterial replication processes .

Safety Profile

In clinical settings, this compound's safety profile has been evaluated. A Phase II trial indicated minimal hematologic toxicity, with only one instance of grade 3 thrombocytopenia reported among participants . Additionally, a study involving murine fracture models found that this compound did not adversely affect fracture healing or callus formation, suggesting a favorable safety profile for bone-related applications .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study FocusFindings
HIF-1 InhibitionThis compound inhibits HIF-1α binding under hypoxia; enhances activity under normoxia .
AML TreatmentSelectively targets leukemia stem cells; improves survival rates in murine models .
TNBC EfficacyLiposomal formulation effectively targets metastases; reduces toxicity compared to prior forms .
Antimicrobial ActivityEffective against MRSA and VRE; disrupts bacterial DNA processes .
Safety ProfileMinimal toxicity observed; does not inhibit fracture healing .

Eigenschaften

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXLBOHYWTPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031266
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
Record name ECHINOMYCIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

1403-88-9, 512-64-1
Record name Levomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Echinomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinomycin
Reactant of Route 2
Echinomycin
Reactant of Route 3
Echinomycin
Reactant of Route 4
Echinomycin
Reactant of Route 5
Echinomycin
Reactant of Route 6
Echinomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.